2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
The compound “2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum treatments for human and animal bacterial infections .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H15N3O3S, and its molecular weight is 293.34. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene and pyridine, and an ethoxyphenylamino group attached to the pyridine ring .Scientific Research Applications
Antibacterial and Antitumor Applications
Sulfonamide compounds, including derivatives similar to 2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide, are noted for their significant role as synthetic bacteriostatic antibiotics used for treating bacterial infections. Beyond their antibacterial applications, these compounds have been explored for their potential in treating diseases such as cancer and Alzheimer's. Sulfonamides serve as critical components in drugs targeting various conditions, demonstrating their versatility and importance in medical research (Gulcin & Taslimi, 2018).
Environmental Impact and Remediation
The presence of sulfonamide derivatives in the environment, particularly as persistent organic pollutants, has raised concerns due to their potential toxic effects and contribution to antimicrobial resistance. Research focusing on the contamination and removal of these compounds from aqueous solutions highlights the importance of developing cleaner, more sustainable remediation technologies. Such studies emphasize the need for sustainable development in technology to mitigate the environmental impact of these compounds (Prasannamedha & Kumar, 2020).
Chemotherapy and Drug Development
The incorporation of the sulfonamide group in molecules has been linked to a range of biological activities, including antifungal, antiparasitic, antioxidant, and antitumor properties. This versatility underscores the sulfonamide group's potential in drug development, particularly for antitumor agents. The simple synthesis of sulfonamides allows for a diversity of derivatives, offering a broad spectrum of pharmacological applications and highlighting the group's significance in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-(4-ethoxyanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-11-7-5-10(6-8-11)16-13-12(20(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMKJJOWYKKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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